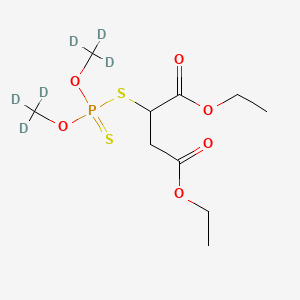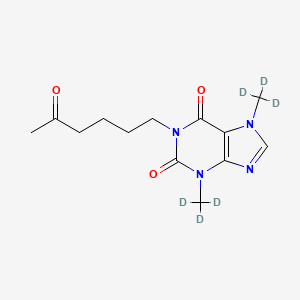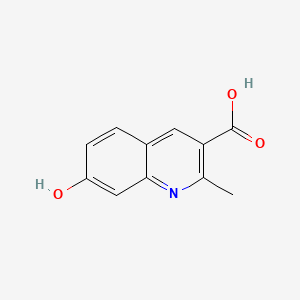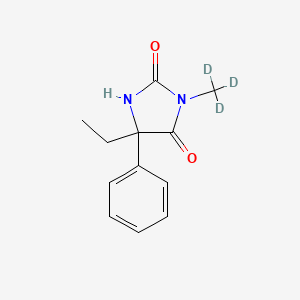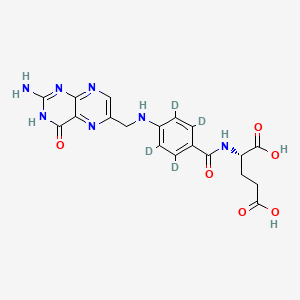
Folic Acid-d4
説明
Folic acid-d4 is intended for use as an internal standard for the quantification of folic acid by GC- or LC-MS. Folic acid is an essential B vitamin. It is converted to folate in vivo, which is a necessary cofactor for a variety of biological processes, including nucleotide synthesis and, thus, DNA synthesis and repair, among others. A deficiency in dietary folic acid can lead to a range of developmental and cognitive disorders, most prominently neural tube defects and congenital heart defects.
A labeled vitamers of folic acid used as internal standards in stable isotope dilution assays.
作用機序
Target of Action
Folic Acid-d4, like its non-deuterated counterpart Folic Acid, primarily targets enzymes involved in DNA and RNA synthesis . More specifically, it is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This compound also has a strong affinity for the folate receptor (FR), which is an overexpressed protein on the cell membranes of tumor cells .
Mode of Action
This compound interacts with its targets in a manner similar to Folic Acid. It must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This interaction is crucial for de novo synthesis of nucleic acids and amino acids . In the context of cancer therapy, anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF .
Biochemical Pathways
This compound initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . This compound is converted to folate in vivo, which is a necessary cofactor for a variety of biological processes, including nucleotide synthesis and, thus, DNA synthesis and repair .
Pharmacokinetics
We can infer from the properties of folic acid that it is absorbed in the proximal part of the small intestine and metabolized in the liver . The excretion of Folic Acid occurs through urine . The time to peak for oral Folic Acid is approximately 1 hour .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Folic Acid. Folic Acid is necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis . It is required for nucleoprotein synthesis and maintenance in erythropoiesis . At the molecular level, excess folic acid supplementation may affect the de novo mutation rate through altered one-carbon metabolism, the accumulation of unmetabolized folic acid, vitamin-B12-dependent mechanisms, altered methylation patterns, and interactions with critical receptors and signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, lifestyle factors such as diet, stress, and physical inactivity can also influence the effectiveness of this compound .
生化学分析
Biochemical Properties
Folic Acid-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The nature of these interactions is primarily enzymatic, where this compound serves as a coenzyme or a cofactor.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve endothelial function by increasing flow-mediated dilation levels . Moreover, maternal folic acid intake significantly lowers the incidence of congenital anomalies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have a significant impact on the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, supplementation of 5 mg/kg of this compound in pregnant mice improved glucose metabolism in offspring exposed to lipopolysaccharide during pregnancy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, two transmembrane carriers (SLC19A1 and SLC46A1) and three glycosylphosphatidylinositol-anchored receptors (FOLR1–3) can mediate folate uptake .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-ALIZGMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747819 | |
| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171777-72-3 | |
| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Folic Acid-d4 favored in bioavailability studies over regular folic acid?
A: Distinguishing between ingested folic acid and pre-existing levels in the body poses a significant challenge. This is where this compound, with its four deuterium atoms, proves invaluable. Researchers can administer this compound and precisely track its absorption, metabolism, and excretion using mass spectrometry, differentiating it from naturally occurring folic acid. [, , ] This precise tracking allows for a more accurate assessment of how much folic acid from a specific source is actually being utilized by the body.
Q2: Have there been any comparative bioavailability studies using this compound with different folate forms?
A: Yes, researchers have utilized this compound to directly compare the bioavailability of different forms of folate. For instance, one study compared the bioavailability of deuterium-labeled folic acid (Folic Acid-d2) and pteroylhexaglutamate (labeled with deuterium as well) in humans. [] Results demonstrated that while pteroylhexaglutamate does serve as a source of folate, its bioavailability was markedly lower than Folic Acid-d2 under the study conditions. This highlights the importance of considering the form of folate when assessing dietary intake and potential deficiencies.
Q3: Beyond comparing different folate forms, how else has this compound been utilized in bioavailability research?
A: this compound has been instrumental in investigating the impact of food matrix on folate bioavailability. A study explored the influence of various foods on the bioavailability of both this compound and deuterium-labeled pteroylhexaglutamate. [] Interestingly, orange juice consumption was linked to a significant decrease in the bioavailability of pteroylhexaglutamate compared to a control, suggesting potential interactions within the food matrix. This emphasizes the complexity of folate absorption and the need for further research in this area.
Q4: What analytical techniques are commonly employed in conjunction with this compound for analysis?
A: Mass spectrometry, particularly in combination with gas chromatography or liquid chromatography, is the gold standard for analyzing this compound and its metabolites in biological samples. [, , , , , ] This highly sensitive and specific technique allows researchers to accurately quantify the levels of different isotope-labeled forms of folate, providing insights into absorption, distribution, metabolism, and excretion processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




